
6-Tert-butyl-2-chloropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-chloropyridin-3-ol: is an organic compound that belongs to the class of pyridines It is characterized by a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloropyridin-3-ol typically involves the chlorination of 6-tert-butylpyridin-3-ol. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 6-Tert-butyl-2-chloropyridin-3-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-tert-butylpyridin-3-ol.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-tert-butylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: 6-Tert-butyl-2-chloropyridin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of various functionalized pyridines.
作用機序
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and hydroxyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
6-Tert-butyl-2-bromopyridin-3-ol: Similar structure but with a bromine atom instead of chlorine.
6-Tert-butyl-2-fluoropyridin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
6-Tert-butyl-2-iodopyridin-3-ol: Similar structure but with an iodine atom instead of chlorine.
Comparison: 6-Tert-butyl-2-chloropyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
6-tert-butyl-2-chloropyridin-3-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3 |
InChIキー |
UDXFEXHBUJECDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


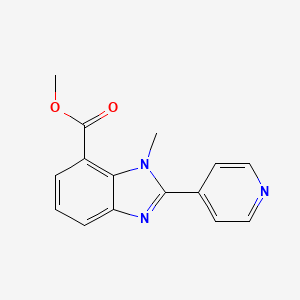
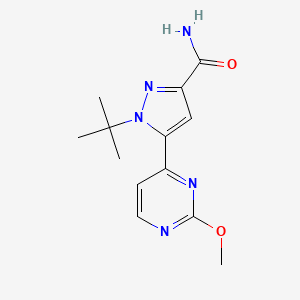
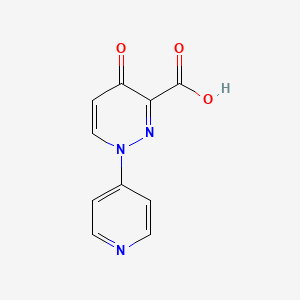
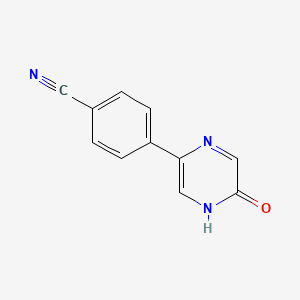
![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
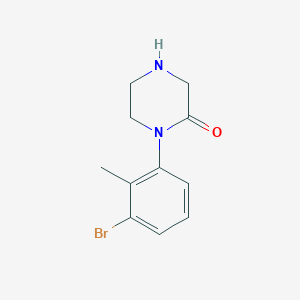
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)



